2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide, also known as CYM-51010, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2008 and has since been the subject of several studies exploring its mechanism of action and potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide and its derivatives have been studied for potential application in Alzheimer's disease research. Specifically, these compounds have been synthesized for imaging the GSK-3 enzyme in Alzheimer's disease using positron emission tomography (PET) agents (Gao, Wang, & Zheng, 2017).
Antimicrobial Activity
Some derivatives of 2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide have been synthesized and tested for their antimicrobial activity. These compounds have shown significant activity against various microorganisms, including gram-positive and gram-negative bacteria as well as fungi (Mishra, Kumar, Kumar, Majeed, Rashid, & Sharma, 2010).
Supramolecular Chemistry
This compound has been used in supramolecular chemistry, particularly in the study of co-crystal structures. The studies focus on the interactions of this compound with other molecular components, which is crucial in understanding the principles of co-crystallization and molecular assembly (Lemmerer & Fernandes, 2012).
Neuroprotection
Derivatives of 2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide have been explored for their neuroprotective properties. Studies have focused on synthesizing isoxazole amino acid antagonists that target excitatory amino acid receptors, which could have implications in treating neurodegenerative diseases (Krogsgaard‐Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).
Cyclooxygenase Inhibitors
Research has also been conducted on the synthesis of diarylisoxazoles, which are analogues of 2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide. These compounds have been identified as potential selective cyclooxygenase-1 (COX-1) inhibitors, with implications for anti-inflammatory therapies (Vitale, Tacconelli, Perrone, Malerba, Simone, Scilimati, Lavecchia, Dovizio, Marcantoni, Bruno, & Patrignani, 2013).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-6-13(20-17-9)16-14(18)11-4-5-15-12(7-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMNFJCMFKLVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.